2,5-Dibromo-4-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2ClO |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2,5-dibromo-4-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI Key |
LXKOBHAEYJOKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
2,5-Dibromo-4-chlorophenol CAS number and molecular structure
[1][2][3][4][5]
Chemical Identity & Structural Analysis[1][4][6][7][8][9]
2,5-Dibromo-4-chlorophenol is a tri-halogenated phenol characterized by a specific substitution pattern that governs its reactivity and biological activity.[1] Unlike its more common isomers (e.g., 2,6-dibromo-4-chlorophenol), this compound possesses an asymmetric distribution of bromine atoms, creating unique steric and electronic environments around the hydroxyl group.[1]
Core Identifiers
| Parameter | Detail |
| CAS Registry Number | 1780815-39-5 |
| IUPAC Name | 2,5-Dibromo-4-chlorophenol |
| Molecular Formula | C₆H₃Br₂ClO |
| Molecular Weight | 286.35 g/mol |
| SMILES | Oc1cc(Br)c(Cl)cc1Br |
| InChI Key | LXKOBHAEYJOKIF-UHFFFAOYSA-N |
Physical & Chemical Properties[1][4][5][6][7][8][9]
-
Appearance: White to off-white crystalline solid.[1]
-
Acidity (pKa): Estimated at ~6.5 – 7.0 .[1] The presence of three electron-withdrawing halogens (two Br, one Cl) significantly increases acidity compared to phenol (pKa 9.95), facilitating deprotonation under mild basic conditions.[1]
-
Solubility: Highly soluble in organic solvents (dichloromethane, acetone, ethanol); sparingly soluble in water.[1]
-
Partition Coefficient (LogP): ~3.8 (Predicted).[1] Highly lipophilic, indicating potential for bioaccumulation and strong interaction with hydrophobic binding pockets in biological targets.[1]
Synthesis & Manufacturing Methodologies
The synthesis of 2,5-Dibromo-4-chlorophenol requires precise regiochemical control to avoid the formation of the thermodynamically favored 2,6-dibromo isomer. The most reliable route involves the chlorination of a pre-brominated precursor , specifically 2,5-dibromophenol.[1]
Core Synthetic Route: Electrophilic Chlorination
This protocol utilizes Sulfuryl Chloride (SO₂Cl₂) as a mild, selective chlorinating agent to introduce the chlorine atom at the para position relative to the hydroxyl group.[1]
Reaction Scheme
-
Starting Material: 2,5-Dibromophenol (CAS 28165-52-8).[1][2]
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Step-by-Step Protocol
-
Preparation: Dissolve 10.0 mmol of 2,5-dibromophenol in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C. Dropwise add 11.0 mmol (1.1 eq) of Sulfuryl Chloride over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]
-
Note: The hydroxyl group (OH) strongly activates the ortho (6-position) and para (4-position).[1] Since the 2-position is blocked by Bromine, and the 5-position is blocked by Bromine, the 4-position is sterically and electronically favored for chlorination over the 6-position.
-
-
Quenching: Quench the reaction with 10 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize HCl byproducts.
-
Workup: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/water to yield pure 2,5-Dibromo-4-chlorophenol.[1]
Mechanistic Analysis & Reactivity[1]
The chemical behavior of 2,5-Dibromo-4-chlorophenol is defined by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogens.[1]
Directing Effects[1]
-
Hydroxyl Group (-OH): Strong activator, ortho/para director.[1]
-
Bromine (C2 & C5): Weak deactivator, ortho/para director.[1]
-
Chlorine (C4): Weak deactivator, ortho/para director.[1]
Nucleophilic Substitution
The C-Cl bond at the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) if the ring is further nitrated or oxidized.[1] However, under standard conditions, the phenolic proton is the primary site of reactivity, allowing for etherification (e.g., synthesis of biocidal ethers) or esterification.[1]
Diagram: Synthesis and Reactivity Logic[1]
Figure 1: Reaction pathway and regioselectivity logic for the synthesis of 2,5-Dibromo-4-chlorophenol.
Applications in Research & Industry
Wood Preservation & Termiticides
Halogenated phenols are potent biocides. 2,5-Dibromo-4-chlorophenol has been identified in patent literature as an effective agent for termite prevention .[1] Its high lipophilicity allows it to penetrate the waxy cuticle of insects and disrupt oxidative phosphorylation in mitochondria.[1]
Pharmaceutical Intermediate
This compound serves as a "building block" for more complex pharmaceutical agents.[1] The distinct halogen pattern allows for selective metal-halogen exchange (e.g., Lithiation at the Br sites) to introduce new carbon frameworks while retaining the chloro-substituent.[1]
Flame Retardants
Like many polybrominated aromatics, this compound possesses flame-retardant properties due to the radical-scavenging ability of bromine atoms at high temperatures.[1]
Safety, Handling, & Toxicology
Warning: 2,5-Dibromo-4-chlorophenol is a hazardous substance.[1][4] Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]
-
Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.[1]
-
Waste Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains; highly toxic to aquatic life.[1]
References
Sources
- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 13659-24-0|3-Bromo-4-chlorophenol|BLD Pharm [bldpharm.com]
- 5. 695-96-5|2-Bromo-4-chlorophenol|BLD Pharm [bldpharm.com]
- 6. 2,5-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 84813839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2354012A - Dihydroxy halogenated diphenyl methanes and process for making same - Google Patents [patents.google.com]
Strategic Utilization of 2,5-Dibromo-4-chlorophenol: Synthesis, Functionalization, and Bioactivity
[1]
Executive Summary
2,5-Dibromo-4-chlorophenol represents a highly specialized subclass of polyhalogenated phenols (PHPs).[1] Unlike its more common isomer, 2,6-dibromo-4-chlorophenol (formed via direct bromination of 4-chlorophenol), the 2,5-dibromo-4-chloro substitution pattern offers a unique asymmetric electronic environment .[1]
For drug discovery professionals, this molecule is not merely a biocide but a chemoselective building block .[1] The coexistence of aryl-bromide and aryl-chloride moieties allows for sequential palladium-catalyzed cross-couplings, enabling the rapid construction of complex polysubstituted arenes.[1]
Chemical Foundation & Properties[1]
The core value of this scaffold lies in the hierarchy of halogen reactivity. The bond dissociation energies (C-Br < C-Cl) and the steric environment create a predictable platform for derivatization.[1]
Table 1: Physicochemical Profile
| Property | Value | Significance in Development |
| Molecular Formula | C₆H₃Br₂ClO | Core scaffold |
| Molecular Weight | 286.35 g/mol | Fragment-based drug discovery (FBDD) compliant |
| ClogP | ~3.6 - 4.2 | High lipophilicity; excellent membrane permeability |
| pKa | ~6.5 - 7.0 | More acidic than phenol (10.[1][2]0) due to electron-withdrawing halogens |
| H-Bond Donors | 1 (Phenolic OH) | Key pharmacophore for protein binding |
| Reactivity Rank | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | Enables site-selective Suzuki/Buchwald couplings |
Synthetic Strategies
Achieving the 2,5-dibromo-4-chloro substitution pattern requires bypassing the natural ortho/para directing effects that favor the 2,6-isomer.[1] Two primary strategies are recommended:
Strategy A: The "Sandmeyer" Route (High Fidelity)
This route ensures absolute regiocontrol by utilizing aniline precursors.[1] It is the preferred method for generating analytical standards or high-purity intermediates.[1]
-
Precursor: 2,5-Dibromo-4-chloroaniline.[1]
-
Diazotization: Treatment with NaNO₂/H₂SO₄ generates the diazonium salt.[1]
-
Hydrolysis: Heating in aqueous acid converts the diazonium group to the phenol.[1]
Strategy B: Controlled Halogenation (Industrial Scalability)
Starting from 2,5-dibromophenol, chlorination is directed to the 4-position.[1]
-
Note: The 4-position is activated by the OH group (para) and sterically accessible compared to the 6-position (ortho), though separation of isomers may be required.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.
Figure 1: Retrosynthetic analysis and forward functionalization logic for the 2,5-dibromo-4-chlorophenol scaffold.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl boronic acid at the C-Br positions while retaining the C-Cl bond for late-stage modification.[1]
Reagents:
-
Substrate: 2,5-Dibromo-4-chlorophenol derivative (e.g., O-methylated)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: Na₂CO₃ (2.0 equiv, aqueous)[1]
-
Solvent: DME/Water (3:1)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with the substrate (1.0 equiv) and Aryl-Boronic Acid (1.1 equiv). Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed DME/Water solvent mixture.[1]
-
Catalysis: Add Pd(PPh₃)₄ under positive Argon pressure.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Expert Insight: Do not exceed 80°C. Higher temperatures may activate the C-Cl bond, leading to complex mixtures.[1]
-
-
Monitoring: Monitor via HPLC. The disappearance of the starting material and appearance of the mono-coupled product indicates success.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol 2: Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., S. aureus).
-
Preparation: Dissolve 2,5-Dibromo-4-chlorophenol in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.[1]
Biological & Environmental Context[1]
Structure-Activity Relationship (SAR)
The biological activity of this molecule is governed by the "Goldilocks" principle of lipophilicity and acidity.[1]
-
Acidity (pKa): The electron-withdrawing halogens increase the acidity of the phenol, enhancing its ability to uncouple oxidative phosphorylation in mitochondria (a common mechanism for halophenols).[1]
-
Lipophilicity: The bromine atoms significantly increase logP, facilitating penetration through the lipid bilayer of fungi and Gram-positive bacteria.[1]
-
Steric Bulk: The 2,5-substitution creates a "twisted" geometry when coupled to other rings, which can be exploited to fit into hydrophobic pockets of target enzymes (e.g., kinases).[1]
Environmental Fate[1]
References
-
PubChem. (n.d.).[1] 2,5-Dibromo-4-chlorophenol (Compound).[1][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
United States Patent Office. (1944).[1] Dihydroxy halogenated diphenyl methanes and process for making same (US2354012A). Google Patents. Retrieved October 26, 2023, from [1]
-
Japan Patent Office. (2005).[1] Sealing material for termite prevention (JP2005163024A).[1] Google Patents. Retrieved October 26, 2023, from [1]
-
Organic Syntheses. (1940).[1] 2,6-Dibromo-4-nitrophenol (General Bromination Methodologies). Org. Synth. 1940, 20,[1] 34. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. JP2005163024A - Sealing material for termite prevention - Google Patents [patents.google.com]
- 2. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 4. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 5. CAS:174913-41-8, 1,4-DIbromo-2-chloro-5-methoxybenzene-毕得医药 [bidepharm.com]
- 6. 695-96-5|2-Bromo-4-chlorophenol|BLD Pharm [bldpharm.com]
Thermodynamic Profile and Stability Assessment: 2,5-Dibromo-4-chlorophenol
[1]
Executive Summary
2,5-Dibromo-4-chlorophenol (C₆H₃Br₂ClO) represents a class of tri-halogenated phenols where thermodynamic stability is governed by the interplay between the electron-withdrawing nature of the halogens and the lability of the carbon-bromine (C-Br) bond. While chemically stable under ambient storage conditions, the molecule exhibits distinct vulnerabilities to homolytic bond cleavage at elevated temperatures (>180°C) and photolytic degradation in solution.[1]
Key Stability Indicators:
-
Thermal: Stable up to melting transition; decomposition onset correlates with C-Br bond dissociation energy (~280 kJ/mol).[1]
-
Chemical: Acidic (predicted pKa ≈ 6.2–6.8), making it susceptible to deprotonation and subsequent oxidation in alkaline media.[1]
-
Critical Hazard: Thermal stress can induce dimerization, potentially forming polyhalogenated dibenzo-p-dioxins (PXDDs).[1]
Structural Dynamics & Theoretical Stability
The thermodynamic behavior of 2,5-dibromo-4-chlorophenol is dictated by its substitution pattern.[1] Unlike the symmetrical 2,4,6-trichlorophenol, the 2,5-substitution creates an asymmetric electronic environment.[1]
Bond Dissociation Energy (BDE) Hierarchy
Thermodynamic failure (decomposition) invariably begins at the weakest structural link. For this molecule, the hierarchy of bond strength is:
| Bond Type | Approx.[1][2][3][4][5] BDE (kJ/mol) | Stability Implication |
| O-H | ~360 | High stability; primary site of acid-base chemistry.[2] |
| C-Cl (Aryl) | ~339 | Robust; resists cleavage until high thermal stress.[2] |
| C-Br (Aryl) | ~276 | The Thermodynamic Weak Point. The "fuse" for decomposition.[2] |
Mechanistic Insight: The ortho-bromine at position 2 is sterically crowded by the hydroxyl group.[1] While intramolecular hydrogen bonding (O-H[6]···Br) provides minor stabilization (~2-4 kcal/mol), the C-Br bond remains the most kinetically labile site.
Physicochemical State & Phase Transitions
Accurate thermodynamic characterization requires establishing the baseline physical state.[1]
Predicted vs. Analogous Properties
Direct experimental data for the 2,5-isomer is scarce in open literature; values below are derived from validated Quantitative Structure-Property Relationship (QSPR) models and structural analogs (e.g., 2,4,6-tribromophenol).
-
Physical State (25°C): Crystalline Solid.[1]
-
Melting Point (T_m): 75°C – 85°C (Predicted).
-
Note: The lower symmetry of the 2,5-isomer compared to the 2,4,6-isomer often results in a lower lattice energy and consequently a lower melting point than its symmetric counterparts.[1]
-
-
Boiling Point (T_b): ~260°C (Decomposes prior to boiling at 1 atm).
-
Acidity (pKa): 6.5 ± 0.5.[1]
-
Causality: The inductive effect (-I) of the ortho-Br and para-Cl stabilizes the phenoxide anion, significantly increasing acidity compared to phenol (pKa 10).
-
Thermal Degradation & Safety Profile
The most critical thermodynamic risk for 2,5-dibromo-4-chlorophenol is thermal runaway leading to dioxin formation .[1]
The Radical Decomposition Pathway
At temperatures exceeding 200°C, or under UV irradiation, the molecule undergoes homolytic cleavage.[1]
-
Initiation: Rupture of the C-Br bond releases a bromine radical (Br•).
-
Propagation: The resulting phenoxy radical can dimerize.[1]
-
Termination (Hazard): Ring closure eliminates HX (HBr or HCl), forming halogenated dibenzo-p-dioxins (PXDDs).[1]
Visualization: Stability Assessment Workflow
The following workflow outlines the standard operating procedure (SOP) for validating the stability of this compound.
Caption: Integrated workflow for thermodynamic and chemical stability validation.
Experimental Protocols for Stability Validation
To ensure data integrity, the following protocols must be executed. These are designed to be self-validating systems.[1]
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the enthalpy of fusion (
-
Preparation: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp non-hermetically (to allow gas escape if decomposition occurs).[1]
-
Cycle: Equilibrate at 25°C. Ramp at 5°C/min to 120°C.
-
Validation Criteria:
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Define the "Safe Processing Window."
-
Atmosphere: Run duplicate samples in Nitrogen (inert) and Air (oxidative).[1]
-
Ramp: 10°C/min from 30°C to 400°C.
-
Critical Thresholds:
-
T_5% (5% Weight Loss): Defines the upper limit of thermal stability.
-
Residue: Significant char in air vs. nitrogen indicates oxidative coupling (dioxin precursor warning).[1]
-
Protocol C: Aqueous Stability (pH Profiling)
Objective: Assess hydrolytic stability and pKa influence.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dissolve compound (with 1% DMSO co-solvent) to 100 µM. Incubate at 40°C for 7 days.
-
Analysis: Analyze via HPLC-UV (280 nm).
References
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Halogenated Phenols.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][7]
-
PubChem. 2,5-Dibromo-4-chlorophenol Compound Summary (CID 84813839).[1][8] National Library of Medicine.[1] [Link]
-
Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1][2][9] (Source for C-Br vs C-Cl bond energy comparisons).
-
World Health Organization (WHO). Chlorophenols: Environmental Health Criteria 93.[1][2] (Provides comparative degradation data for polyhalogenated phenols). [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-dichlorophenol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 8. 2,5-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 84813839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Acidity Profile and pKa Determination of 2,5-Dibromo-4-chlorophenol
Executive Summary
This technical guide provides a comprehensive analysis of the acidity and dissociation constants (pKa) of 2,5-Dibromo-4-chlorophenol (CAS: 1780815-39-5 / 3964-56-5 analog) . Understanding the ionization behavior of this polyhalogenated phenol is critical for predicting its behavior in physiological environments (drug development) and aqueous matrices (environmental fate).
Key Finding: The predicted pKa of 2,5-Dibromo-4-chlorophenol is 7.04 ± 0.23 .[1] This value indicates that unlike unsubstituted phenol (pKa ~9.99), this compound exists in a significant equilibrium between its neutral and ionized forms at physiological pH (7.4), profoundly influencing its lipophilicity (LogD) and membrane permeability.
Structural Analysis & Theoretical Acidity
The acidity of 2,5-Dibromo-4-chlorophenol is governed by the stability of its conjugate base, the phenoxide ion. The substitution pattern on the benzene ring drives this stability through two primary electronic mechanisms:
-
Inductive Effect (-I):
-
Ortho-Bromine (Position 2): The bromine atom at the ortho position exerts a strong electron-withdrawing inductive effect due to its proximity to the hydroxyl group. This pulls electron density away from the oxygen, stabilizing the negative charge on the resulting phenoxide ion.
-
Meta-Bromine (Position 5): While further away, the meta bromine contributes to the overall electron deficiency of the ring via the inductive effect.
-
Para-Chlorine (Position 4): The chlorine atom is highly electronegative. Although it has a weak electron-donating resonance effect (+R), its inductive withdrawal (-I) dominates in this context, further dispersing the negative charge.
-
-
Resonance Effect (+R):
-
Halogens possess lone pairs that can donate electron density back into the ring (+R effect). However, for halogens, the -I effect is generally stronger than the +R effect. In the case of the phenoxide anion, the cumulative electron withdrawal significantly lowers the energy of the anion relative to the neutral phenol, facilitating proton release.
-
Structural Diagram: Ionization Equilibrium
The following diagram illustrates the deprotonation pathway and the stabilization of the anion.
Figure 1: Deprotonation equilibrium of 2,5-Dibromo-4-chlorophenol. The electron-withdrawing halogens stabilize the Anion state, shifting equilibrium to the right.
Quantitative Data Profile
The following table synthesizes predicted values and comparative data from structurally related halogenated phenols. The significant drop in pKa from phenol (9.99) to the target compound (~7.04) highlights the cumulative power of polysubstitution.
Table 1: Comparative Acidity and Physicochemical Properties
| Compound | Substitution Pattern | pKa (Exp/Pred) | Electronic Influence |
| Phenol | Unsubstituted | 9.99 (Exp) | Reference Standard |
| 4-Chlorophenol | para-Cl | 9.41 (Exp) | Weak -I effect from para position. |
| 2,5-Dichlorophenol | ortho, meta-Cl | 7.51 (Exp) | Strong ortho -I effect; meta -I effect. |
| 2,4,6-Tribromophenol | ortho, para, ortho-Br | ~6.0 - 6.3 (Exp) | Synergistic -I effects from three halogens. |
| 2,5-Dibromo-4-chlorophenol | 2-Br, 4-Cl, 5-Br | 7.04 ± 0.23 (Pred) | Combined -I effects of 2-Br and 4-Cl. |
Note: Predicted values are derived from QSAR models (ACD/Labs, ChemAxon) utilizing Hammett substituent constants.
Physiological Implications (pH 7.4)
At a physiological pH of 7.4, the ionization percentage can be calculated using the Henderson-Hasselbalch equation:
Result: Approximately 69.6% of the compound exists in the ionized (anionic) form at pH 7.4. This suggests high aqueous solubility but potentially reduced passive membrane transport compared to non-ionized analogs.
Experimental Methodologies
For researchers requiring precise experimental validation, the following protocols are the industry standard for determining pKa of halogenated phenols. Due to the limited aqueous solubility of polyhalogenated phenols, Spectrophotometric Titration is often preferred over Potentiometric Titration.
Method A: UV-Vis Spectrophotometric Determination (Recommended)
This method relies on the distinct UV absorption spectra of the neutral phenol and the phenoxide anion.
Reagents:
-
Stock solution of 2,5-Dibromo-4-chlorophenol (
M) in methanol/water (to ensure solubility). -
Standardized buffers (pH 4.0 to 10.0).
-
0.1 M NaOH and 0.1 M HCl.
Protocol:
-
Spectral Scanning: Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated, species HA) and 0.1 M NaOH (fully deprotonated, species A⁻).
-
Wavelength Selection: Identify the "analytical wavelength" (
) where the difference in absorbance between HA and A⁻ is maximal. For halogenated phenols, this shift is typically bathochromic (red shift) upon ionization. -
Titration: Prepare aliquots of the compound in buffers of varying pH (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Measurement: Measure Absorbance (
) at for each pH point. -
Calculation: Plot
vs. pH. The inflection point of the sigmoidal curve is the pKa. Alternatively, use the linearized equation: [2]
Method B: Potentiometric Titration (Alternative)
Suitable if the compound solubility exceeds
Protocol:
-
Dissolve compound in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility. Note: The pKa obtained must be corrected to aqueous conditions using the Yasuda-Shedlovsky extrapolation.
-
Titrate with standardized KOH under inert gas (
) to prevent absorption. -
Record pH vs. Volume of titrant added.
-
Determine the equivalence point using the first derivative method (
). The pH at the half-equivalence point represents the apparent pKa.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for experimental pKa determination.
References
-
PubChem. (2023). Compound Summary: 4-Bromo-2,5-dichlorophenol (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Standard reference for phenol pKa methodology).
-
ACD/Labs. (2023). Percepta Platform: pKa Prediction Module. (Industry standard software for pKa prediction referenced for the 7.04 value). Retrieved from [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. (Protocol grounding). Retrieved from [Link]
Sources
Biological Activity and Metabolic Profiling of 2,5-Dibromo-4-chlorophenol
The following technical guide details the biological activity and metabolic profiling of 2,5-Dibromo-4-chlorophenol (2,5-DBCP) .
Technical Guide for Toxicological & Pharmacological Assessment
Executive Summary
2,5-Dibromo-4-chlorophenol (2,5-DBCP) is a polyhalogenated phenol (PHP) utilized primarily as a biocidal agent (e.g., termite repellent) and an intermediate in organic synthesis. Due to its specific halogen substitution pattern, it exhibits distinct lipophilicity and acidity (predicted pKa ~7.04), which govern its biological interactions.
This guide provides a comprehensive technical analysis of its metabolic fate and biological activity. Given the limited compound-specific literature, the metabolic pathways and toxicity profiles detailed herein are synthesized from validated Structure-Activity Relationships (SAR) of structurally homologous polyhalogenated phenols (e.g., 2,4,6-tribromophenol, pentachlorophenol).
Key Biological Mechanisms:
-
Mitochondrial Uncoupling: Protonophore activity disrupting oxidative phosphorylation.
-
Endocrine Disruption: Potential interference with thyroid hormone transport (Transthyretin binding).
-
Biotransformation: Primarily Phase II conjugation (detoxification) vs. Phase I quinone formation (bioactivation).
Physicochemical Determinants of Activity
Understanding the chemical nature of 2,5-DBCP is a prerequisite for predicting its biological behavior.
| Property | Value (Predicted/Observed) | Biological Implication |
| Molecular Formula | C₆H₃Br₂ClO | Halogen density increases lipophilicity. |
| Molecular Weight | 286.35 g/mol | Permeable to cell membranes. |
| pKa | ~7.04 | Exists as both neutral phenol and phenolate anion at physiological pH (7.4), facilitating proton shuttling (uncoupling). |
| LogP | ~3.6 - 4.0 | High lipid solubility; suggests rapid absorption and potential for bioaccumulation in adipose tissue. |
Metabolic Pathways (Biotransformation)
Metabolism of 2,5-DBCP occurs via hepatic Phase I (functionalization) and Phase II (conjugation) enzymes, alongside microbial degradation in environmental contexts.
Phase II Conjugation (Major Detoxification Route)
The primary metabolic route in mammals is the direct conjugation of the phenolic hydroxyl group.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs). This increases water solubility for urinary excretion.
-
Sulfation: Catalyzed by Sulfotransferases (SULTs).
Phase I Bioactivation (Toxicity Pathway)
Oxidative metabolism by Cytochrome P450 (CYP) enzymes can lead to reactive intermediates.
-
Quinone Formation: Oxidative dehalogenation or hydroxylation at the para position can yield 2,5-dibromo-1,4-benzoquinone . This electrophile can arylate proteins or cycle to generate Reactive Oxygen Species (ROS).
Microbial Methylation
In fungal or bacterial systems (e.g., soil microbiome), the phenol is often methylated to form 2,5-dibromo-4-chloroanisole . This metabolite is more lipophilic and responsible for the characteristic "musty" odor associated with halogenated phenol contamination.
Metabolic Pathway Visualization
The following diagram illustrates the predicted metabolic fate of 2,5-DBCP.
Caption: Predicted metabolic map showing detoxification (green), bioactivation (red), and environmental transformation (yellow) pathways.
Biological Activity & Toxicity Profile
Mitochondrial Uncoupling (Protonophoric Activity)
Mechanism: 2,5-DBCP acts as a protonophore. The neutral phenol diffuses across the inner mitochondrial membrane into the matrix, dissociates a proton (due to the alkaline matrix pH), and the anionic phenolate returns to the intermembrane space (driven by the membrane potential).
Consequence: Dissipation of the proton gradient (
-
Uncoupling of oxidative phosphorylation.
-
ATP depletion.
-
Hyperthermia (energy released as heat).
Endocrine Disruption (Thyroid Hormone Mimicry)
Mechanism: The structural motif of 2,5-DBCP (halogenated phenol) mimics the diiodotyrosine ring of Thyroxine (T4). Target: Transthyretin (TTR), the thyroid hormone transport protein. Effect: 2,5-DBCP competitively binds to TTR, displacing T4. This can lead to reduced circulating T4 levels and potential thyroid dysfunction.
Cytotoxicity & Oxidative Stress
Mechanism: The formation of quinone metabolites (see Section 3.2) initiates redox cycling, transferring electrons to molecular oxygen to form superoxide anions (
Experimental Protocols for Validation
To validate these predicted activities, the following experimental workflows are recommended.
Protocol: In Vitro Metabolite Identification
Objective: Confirm the formation of glucuronide and quinone metabolites.
-
Incubation System: Use pooled Human Liver Microsomes (HLM) or S9 fraction.
-
Reaction Mix:
-
Substrate: 2,5-DBCP (10 µM).
-
Cofactors: NADPH (for Phase I), UDPGA (for Phase II).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Procedure:
-
Pre-incubate microsomes (0.5 mg/mL) at 37°C for 5 min.
-
Initiate reaction with cofactors.
-
Incubate for 0, 15, 30, 60 min.
-
Terminate with ice-cold acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge (10,000 x g) and analyze supernatant via LC-MS/MS (Negative Ion Mode) .
-
Target Mass Transitions: Look for Parent [M-H]⁻, Glucuronide [M+176-H]⁻, and Quinone adducts.
-
Protocol: Mitochondrial Uncoupling Assay (Seahorse XF)
Objective: Quantify the impact on Oxygen Consumption Rate (OCR).
-
Cell Model: HepG2 cells seeded in XF96 plates.
-
Compound Treatment: Titrate 2,5-DBCP (0.1, 1, 10, 50 µM).
-
Injection Strategy:
-
Basal Respiration measurement.
-
Inject Oligomycin (ATP synthase inhibitor).
-
Inject 2,5-DBCP (Test Compound).
-
Inject FCCP (Positive Control Uncoupler).
-
Inject Rotenone/Antimycin A (ETC inhibitors).
-
-
Readout: An immediate spike in OCR after 2,5-DBCP injection (similar to FCCP) confirms uncoupling activity.
Experimental Workflow Visualization
Caption: Integrated workflow for metabolic stability (Blue), mitochondrial toxicity (Red), and endocrine screening (Yellow).
References
-
PubChem. (n.d.). 2,5-Dibromo-4-chlorophenol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Japan Patent Office. (2005). JP2005163024A: Sealing material for termite prevention. (Mentions 2,5-dibromo-4-chlorophenol as an active agent).[1] Retrieved from
-
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. (General reference for chlorophenol toxicity mechanisms). Retrieved from [Link]
-
Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences. (Reference for halogenated phenol TTR binding SAR). Retrieved from [Link]
Sources
Methodological & Application
Optimized High-Performance Liquid Chromatography (HPLC) Method for the Detection of 2,5-Dibromo-4-chlorophenol
Introduction:
2,5-Dibromo-4-chlorophenol is a polyhalogenated aromatic compound of significant interest to researchers and drug development professionals. Its presence, even in trace amounts, can be indicative of environmental contamination or a byproduct in synthetic chemical processes. Accurate and reliable quantification of this compound is therefore crucial for environmental monitoring, process optimization, and quality control in the pharmaceutical and chemical industries. This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the sensitive detection and quantification of 2,5-Dibromo-4-chlorophenol. The method has been developed based on the physicochemical properties of the analyte and established principles of chromatography, ensuring both scientific integrity and practical applicability.
Understanding the Analyte: Physicochemical Properties of 2,5-Dibromo-4-chlorophenol
A thorough understanding of the analyte's properties is fundamental to developing an effective separation method. Key physicochemical parameters for 2,5-Dibromo-4-chlorophenol are summarized in the table below.
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₆H₃Br₂ClO | PubChem | Determines the molecular weight. |
| Molecular Weight | 286.35 g/mol | PubChem | Essential for preparing standard solutions of known concentration. |
| Calculated XLogP3 | 3.6 | PubChem | Indicates high hydrophobicity, making reversed-phase HPLC the ideal separation mode.[1] |
| pKa (estimated) | ~7-8 | Inferred from related halogenated phenols | The acidic nature of the phenolic hydroxyl group necessitates an acidified mobile phase to suppress ionization and ensure consistent retention. |
| UV Absorbance (estimated) | ~220-240 nm and ~280-290 nm | Inferred from related halogenated phenols | Halogenated phenols typically exhibit strong absorbance in the UV region. The presence of multiple halogens suggests a primary absorption maximum at a lower wavelength, with a secondary maximum at a higher wavelength. A photodiode array (PDA) detector is recommended for optimal wavelength selection. |
Optimized HPLC Method Parameters
The following HPLC method was developed to achieve optimal separation, sensitivity, and peak shape for 2,5-Dibromo-4-chlorophenol. The rationale behind the selection of each parameter is provided to offer a deeper understanding of the method's development.
Chromatographic Conditions
| Parameter | Optimized Condition | Justification |
| HPLC System | Any standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector. | A PDA detector is highly recommended to determine the optimal detection wavelength and to check for peak purity. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The high hydrophobicity of 2,5-Dibromo-4-chlorophenol (XLogP3 = 3.6) dictates the use of a non-polar stationary phase for good retention and separation from polar impurities.[1] C18 columns are a robust and widely used choice for this type of analysis. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The addition of a small amount of acid to the aqueous mobile phase is critical to suppress the ionization of the phenolic hydroxyl group.[2] This ensures that the analyte is in its neutral, more hydrophobic form, leading to better retention and symmetrical peak shape on the C18 column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC that offers good solvating power for halogenated phenols and has a low UV cutoff, making it suitable for UV detection. |
| Gradient Elution | 0-1 min: 50% B; 1-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B | A gradient elution is employed to ensure efficient elution of the highly retained 2,5-Dibromo-4-chlorophenol while also allowing for the separation of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. This can be optimized based on sample concentration and instrument sensitivity. |
| Detection Wavelength | 230 nm (Primary); Monitor 285 nm (Secondary) | Based on the UV spectra of related halogenated phenols, a primary wavelength of 230 nm is recommended for high sensitivity. A secondary wavelength of 285 nm can be monitored for confirmation. It is strongly advised to use a PDA detector to acquire the full UV spectrum and confirm the optimal detection wavelength. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,5-Dibromo-4-chlorophenol reference standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B).
-
Storage: Store all standard solutions in amber vials at 4 °C to prevent photodegradation. Halogenated phenols can be susceptible to degradation in solution, so fresh standards should be prepared regularly.
Protocol 2: Sample Preparation (for Aqueous Samples)
For the analysis of 2,5-Dibromo-4-chlorophenol in aqueous matrices such as wastewater or process streams, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and remove interfering substances.
-
Sample Acidification: Acidify the aqueous sample to a pH of approximately 2-3 with phosphoric acid. This ensures the analyte is in its neutral form for efficient extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).
-
Sample Loading: Load the acidified aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove any polar impurities.
-
Elution: Elute the retained 2,5-Dibromo-4-chlorophenol from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (50:50, Mobile Phase A: Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Visualization of Experimental Workflow and Method Logic
The following diagrams illustrate the overall experimental workflow and the logical considerations for the HPLC method development.
Caption: Logical connections between analyte properties and HPLC method parameter choices.
Expected Results and System Suitability
The developed method is expected to provide a sharp, symmetrical peak for 2,5-Dibromo-4-chlorophenol, well-resolved from any potential impurities. A typical chromatogram will show the analyte eluting at a retention time determined by the specific C18 column used and the precise gradient profile.
Method Validation Parameters
The following table summarizes the expected performance characteristics of this method, based on typical values for the analysis of similar phenolic compounds. These parameters should be validated in the user's laboratory.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
System Suitability
Before running a sequence of samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Injection: Make five replicate injections of a mid-range working standard solution (e.g., 5 µg/mL).
-
Evaluation: The system is deemed suitable for use if the following criteria are met:
-
Peak Tailing Factor: Between 0.9 and 1.5.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Relative Standard Deviation (%RSD) of Retention Time: ≤ 1.0%.
-
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the reliable detection and quantification of 2,5-Dibromo-4-chlorophenol. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a robust and sensitive method has been developed. The detailed protocols for standard preparation, sample preparation, and system suitability ensure that researchers, scientists, and drug development professionals can confidently implement this method in their laboratories. The use of a C18 column with an acidified acetonitrile/water mobile phase and UV detection provides the necessary selectivity and sensitivity for trace-level analysis.
References
-
PubChem. (n.d.). 2,5-Dibromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2,4-Dibromophenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9131–9135.
- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5641-5644.
- U.S. Environmental Protection Agency. (1999).
- Boleda, M. R., Galceran, M. T., & Ventura, F. (2011). Trace determination of phenols in water by on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 2,5-Dibromo-4-chlorophenol via Recrystallization
Introduction: The Critical Role of Purity for Halogenated Phenols
2,5-Dibromo-4-chlorophenol is a halogenated aromatic compound with significant potential in various fields, including as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise arrangement of bromine and chlorine substituents on the phenol ring dictates its reactivity and ultimate utility. However, synthetic routes to this and similar molecules often yield a crude product contaminated with regioisomers, starting materials, and by-products. For researchers and professionals in drug development and materials science, the purification of the target compound to a high degree of isomeric and chemical purity is not merely a procedural step but a prerequisite for reliable downstream applications and for meeting stringent regulatory standards.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while the impurities remain dissolved in the mother liquor.[1] This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2,5-Dibromo-4-chlorophenol, emphasizing a systematic approach to solvent selection and process optimization.
Physicochemical Properties of 2,5-Dibromo-4-chlorophenol
A thorough understanding of the physicochemical properties of 2,5-Dibromo-4-chlorophenol is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its structure and from data available for similar halogenated phenols.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂ClO | [3] |
| Molecular Weight | 286.35 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | [4] |
| Polarity | Moderately polar | Inferred from structure |
| XLogP3 | 3.6 | [3] |
The presence of a hydroxyl group imparts some polarity and the capacity for hydrogen bonding, while the halogenated benzene ring contributes to its nonpolar character. This dual nature is a key consideration for solvent selection.
Solvent Selection: A Systematic Approach
The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for 2,5-Dibromo-4-chlorophenol, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.
Theoretical Considerations for Solvent Selection:
The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the moderately polar nature of 2,5-Dibromo-4-chlorophenol, solvents of intermediate polarity are often a good starting point. Furthermore, the solvent should not react with the compound and should be sufficiently volatile for easy removal from the purified crystals.
Screening of Potential Solvents:
Based on the solubility of structurally similar compounds such as 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol, which show solubility in methanol, a preliminary screening of the following solvents is recommended.[5]
| Solvent/Solvent System | Polarity | Rationale | Potential Issues |
| Methanol | Polar Protic | The hydroxyl group can interact with the phenolic -OH. | May have high solubility at room temperature, leading to lower recovery. |
| Ethanol | Polar Protic | Similar to methanol but less polar; may offer a better solubility profile. | May have high solubility at room temperature. |
| Isopropanol | Polar Protic | Less polar than ethanol; may provide a more favorable solubility curve. | Higher boiling point requires more energy for removal. |
| Toluene | Nonpolar Aromatic | The aromatic ring can interact with the benzene ring of the solute. | May be a poor solvent on its own; often used in a mixed solvent system. |
| Hexane/Heptane | Nonpolar Aliphatic | Likely to be a poor solvent; primarily useful as an anti-solvent in a mixed system. | Unlikely to dissolve the compound even when hot. |
| Methanol/Water | Mixed (Polar) | Water acts as an anti-solvent to decrease solubility upon cooling. | The compound may "oil out" if the solvent composition is not optimized. |
| Toluene/Hexane | Mixed (Nonpolar) | Hexane acts as an anti-solvent. | May be suitable if the compound is highly soluble in hot toluene. |
Experimental Protocol: Recrystallization of 2,5-Dibromo-4-chlorophenol
This protocol outlines a general procedure for the recrystallization of 2,5-Dibromo-4-chlorophenol. It is intended as a starting point, and optimization of solvent choice, volumes, and cooling rates will be necessary to achieve the best results.
Materials and Equipment:
-
Crude 2,5-Dibromo-4-chlorophenol
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution: Place the crude 2,5-Dibromo-4-chlorophenol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration apparatus (funnel and receiving flask) to avoid crystal formation in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven or desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as NMR, HPLC, or GC-MS can be used for more rigorous purity confirmation.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of 2,5-Dibromo-4-chlorophenol.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions; If a large excess is required, select a more suitable solvent. |
| No crystals form upon cooling | Too much solvent was used; Supersaturation. | Evaporate some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the solute; The solution is too concentrated. | Add more solvent to lower the saturation point; Use a lower boiling point solvent. |
| Low recovery of pure compound | The compound is too soluble in the cold solvent; Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath; Pre-heat the filtration apparatus. |
Conclusion
The purification of 2,5-Dibromo-4-chlorophenol by recrystallization is a highly effective method for achieving the high purity required for demanding applications. A systematic approach to solvent screening, coupled with careful execution of the recrystallization protocol, will enable researchers to consistently obtain high-quality material. The principles and procedures outlined in this application note provide a solid foundation for developing a tailored and optimized purification strategy for this and other halogenated phenols.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-chlorophenol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-chlorophenol. [Link]
- Lundstedt, S., Haglund, P., & Öberg, L. (2003). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Environmental Health Perspectives, 111(5), 701–707.
-
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
- U.S. Patent No. US2782242A. (1957). Purification of phenol.
- U.S. Patent No. WO2013149915A1. (2013). Purification of phenol.
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]
-
ChemBK. (2024, April 9). 4-Bromo-2-chlorophenol. [Link]
Sources
Application Note: 2,5-Dibromo-4-chlorophenol (DBCP) in Coordination Chemistry
This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the protocol for utilizing 2,5-Dibromo-4-chlorophenol (DBCP) as a ligand, leveraging its unique steric and electronic properties to engineer novel metal complexes.[1]
Executive Summary
2,5-Dibromo-4-chlorophenol (DBCP) represents a specialized class of polyhalogenated phenol ligands.[1] Unlike simple phenolates, DBCP offers a unique combination of steric bulk (ortho-bromine) and electron-withdrawing capacity (tri-halogenation). These features lower the pKa of the hydroxyl group, facilitating coordination under milder conditions, while the halogen array enables secondary supramolecular interactions (halogen bonding) critical for crystal engineering and active site modulation.
Key Applications:
-
Antimicrobial Metallopharmaceuticals: Enhancing the lipophilicity and bioactivity of transition metals (Cu, Zn, Ag).
-
Lewis Acid Catalysis: Tuning the Lewis acidity of metal centers via electron-deficient phenolate donation.[1]
-
Supramolecular Frameworks: Utilizing Br[1]···Br and Br···O halogen bonds to direct solid-state assembly.
Ligand Profile & Mechanistic Insight
Chemical Properties
| Property | Value (Approx.) | Impact on Coordination |
| Formula | C₆H₃Br₂ClO | Monodentate O-donor (anionic).[1] |
| MW | 286.35 g/mol | High mass allows for easy gravimetric analysis.[1] |
| pKa | ~6.5 – 7.0 (Est.) | Significantly more acidic than phenol (pKa 10). Deprotonates with weak bases (e.g., Et₃N, NaOAc). |
| Sterics | Ortho-Br (Pos 2) | Blocks bridging modes; favors monomeric terminal coordination. |
| Electronics | Electron Deficient | Stabilizes lower oxidation states; reduces electron density at the metal center. |
Coordination Mode Logic
The ortho-bromine at position 2 acts as a "gatekeeper," preventing the formation of infinite polymeric oxide bridges often seen with simple phenols. This directs the synthesis toward discrete mononuclear or dinuclear species, particularly when auxiliary ligands (e.g., pyridine, bipyridine) are used.
Figure 1: Logical workflow for the activation and coordination of DBCP, highlighting the transition from neutral ligand to supramolecular assembly.[1]
Experimental Protocols
Protocol A: Synthesis of Bis(2,5-dibromo-4-chlorophenolato)copper(II)
Objective: Isolate a discrete Cu(II) complex using pyridine as a co-ligand to saturate the coordination sphere.
Reagents:
-
DBCP (2 mmol, 572 mg)
-
Copper(II) Acetate Monohydrate (1 mmol, 200 mg)
-
Pyridine (2 mmol, 161 µL)
-
Methanol (20 mL)
-
Diethyl Ether (for washing)
Step-by-Step Methodology:
-
Ligand Activation:
-
Dissolve 2 mmol of DBCP in 15 mL of warm methanol (40°C).
-
Note: The acidity of DBCP allows Cu(OAc)₂ to act as its own base (acetate deprotonates the phenol), but adding a drop of Et₃N can accelerate the reaction.
-
-
Metal Addition:
-
Dissolve 1 mmol of Cu(OAc)₂·H₂O in 5 mL of methanol.
-
Add the copper solution dropwise to the ligand solution under constant stirring. The solution should turn dark green/brown.
-
-
Co-Ligand Stabilization:
-
Immediately add 2 mmol of pyridine. This prevents the formation of insoluble polymeric hydroxides and stabilizes the discrete [Cu(DBCP)₂(py)₂] species.
-
Reflux the mixture for 2 hours.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Precipitates (often needle-like crystals) should form.
-
-
Isolation:
-
Filter the solid under vacuum.
-
Wash with cold methanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.
-
Dry in a desiccator over CaCl₂.[1]
-
Protocol B: Characterization Standards
To validate the coordination, compare the free ligand to the complex using these markers:
| Technique | Parameter | Expected Observation | Causality |
| FT-IR | ν(C-O) Stretch | Shift from ~1200 cm⁻¹ (free) to ~1230-1250 cm⁻¹ (complex).[1] | Increased C-O bond order upon metal binding. |
| FT-IR | ν(O-H) Stretch | Disappearance of broad band at 3200-3500 cm⁻¹. | Confirming deprotonation. |
| UV-Vis | d-d Transitions | New band at 600-800 nm (for Cu(II)). | Ligand field splitting by phenolate donors. |
| ¹H NMR | OH Signal | Disappearance of singlet at >9 ppm (if diamagnetic metal used, e.g., Zn). | Loss of phenolic proton. |
Application Workflows
Antimicrobial Screening (Agar Diffusion)
Polyhalogenated phenols are potent biocides. Coordinating them to metals like Cu(II) or Ag(I) often creates a synergistic effect, enhancing membrane permeability (lipophilicity) and delivering the cytotoxic metal payload.
Workflow:
-
Stock Solution: Dissolve complex in DMSO (1 mg/mL).
-
Media: Mueller-Hinton Agar plates seeded with S. aureus (Gram +) and E. coli (Gram -).
-
Application: Apply 10-20 µL of stock to 6mm paper discs.
-
Control: Use free DBCP and Metal Salt alone as positive controls to calculate the Synergy Index .
Catalytic Lewis Acid Tuning
The electron-withdrawing nature of the Cl and Br substituents makes the metal center more Lewis acidic compared to unsubstituted phenolates.[1]
Test Reaction: Ring-opening of epoxides.
-
Hypothesis: The [M(DBCP)₂] complex will accelerate nucleophilic attack due to enhanced electrophilicity at the metal center.
Figure 2: Proposed mechanism of action for DBCP-metal complexes in biological systems.[1]
Safety & Handling
-
Toxicity: 2,5-Dibromo-4-chlorophenol is a halogenated aromatic.[1] It is likely toxic by ingestion and a skin/eye irritant.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Waste: Dispose of all halogenated waste in dedicated organic halogen waste streams. Do not pour down the drain.
References
-
Garnovskii, A. D., et al. (1993). Coordination Chemistry of Azomethine Ligands. Russian Chemical Reviews. Link (Foundational text on ligand design).
- Haque, R. A., et al. (2020). Synthesis and antimicrobial activity of halogenated phenol metal complexes. Journal of Coordination Chemistry. (General reference for halophenol bioactivity).
- Smith, G., et al. (2005). Halogen bonding interactions in polyhalophenols. CrystEngComm. (Reference for supramolecular assembly of bromophenols).
-
PubChem. (2025).[2][3] 2,5-Dibromo-4-chlorophenol Compound Summary. National Library of Medicine. Link
-
Gamez, P., et al. (2001). Copper(II) complexes with hindered phenolate ligands. Dalton Transactions.[4] (Protocol basis for hindered phenols).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromo-4-chlorophenol
The following Technical Support Guide is designed to address the specific challenges in synthesizing 2,5-Dibromo-4-chlorophenol . This guide assumes the user requires high isomeric purity of the 2,5-dibromo isomer, which is thermodynamically difficult to access via standard bromination of 4-chlorophenol due to directing group effects.
Critical Isomer Verification & Route Selection
Before optimizing yield, you must verify that your synthetic route is chemically capable of producing the 2,5-dibromo isomer. A common failure mode is attempting direct bromination of 4-chlorophenol, which invariably yields the 2,6-dibromo isomer due to the strong ortho-directing effect of the hydroxyl group.
The Directing Effect Challenge
-
Target: 2,5-Dibromo-4-chlorophenol (Asymmetric)
-
Common Byproduct: 2,6-Dibromo-4-chlorophenol (Symmetric)
If you are brominating 4-chlorophenol, you are fighting the natural thermodynamics of the aromatic ring. The hydroxyl group (-OH) at position 1 strongly activates positions 2 and 6. The chlorine at position 4 weakly deactivates but directs ortho to itself (positions 3 and 5). However, the activation by -OH dominates, forcing bromine into positions 2 and 6.
Correct Synthetic Strategy: To achieve high yields of the 2,5-isomer, you must invert the sequence: Start with 2,5-dibromophenol and perform a regioselective chlorination.
Mechanistic Pathway Diagram
The following diagram illustrates why the starting material determines the isomeric outcome.
Figure 1: Comparison of synthetic pathways. Route A yields the thermodynamically favored 2,6-isomer. Route B utilizes the para-directing power of the hydroxyl group to place chlorine at position 4, yielding the target 2,5-isomer.
Optimized Protocol: Chlorination of 2,5-Dibromophenol
Objective: Maximize yield and regioselectivity for the 4-position using 2,5-dibromophenol as the substrate.
Reagents & Stoichiometry
|
Validation & Comparative
Technical Comparison Guide: FTIR Spectral Identification of 2,5-Dibromo-4-chlorophenol
Executive Summary
2,5-Dibromo-4-chlorophenol (2,5-DBCP) is a specialized halogenated phenolic intermediate, often encountered in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural similarity to its positional isomer, 2,6-Dibromo-4-chlorophenol (2,6-DBCP) , and the common analog 2,4,6-Tribromophenol (TBP) , presents a significant analytical challenge.
This guide provides a definitive spectroscopic framework for distinguishing 2,5-DBCP from its analogs. By leveraging the specific "ortho-effect" on hydroxyl stretching and the unique aromatic substitution patterns in the fingerprint region, researchers can establish a self-validating identification protocol without relying solely on mass spectrometry.
Fundamental Principles & Methodology
The Analytical Challenge: Positional Isomerism
The primary difficulty in identifying 2,5-DBCP lies in distinguishing the 1,2,4,5-substitution pattern from the symmetric 1,2,4,6-pattern of its isomer. While Mass Spectrometry (MS) confirms the molecular weight (286.35 g/mol ) and isotopic abundance (Br2Cl pattern), it often fails to distinguish these positional isomers definitively without complex fragmentation analysis. FTIR provides a direct probe of the molecular geometry and electronic environment.
Recommended Methodology: ATR-FTIR vs. Transmission
For rapid and reliable identification of solid halogenated phenols, Attenuated Total Reflectance (ATR) is the preferred modality over traditional KBr pellets.
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct solid contact) | Grinding/Pressing required | ATR (Minimizes exposure) |
| Reproducibility | High (Pathlength fixed) | Variable (Thickness varies) | ATR |
| Spectral Artifacts | Minimal | Moisture bands, Christiansen effect | ATR |
| Resolution | Standard (4 cm⁻¹) | High | ATR is sufficient |
Expert Insight: Halogenated phenols are prone to sublimation and moisture absorption. The KBr pellet method introduces hygroscopic water bands (~3400 cm⁻¹) that can obscure the critical O-H stretching region of the analyte. ATR eliminates this variable.
Spectral Markers & Comparative Analysis
Region 1: The Hydroxyl Stretch (3200–3600 cm⁻¹)
This is the most diagnostic region for distinguishing the 2,5-isomer from the 2,6-isomer due to the Ortho-Effect .
-
2,6-Dibromo-4-chlorophenol (Symmetric): The hydroxyl group is flanked by two bulky bromine atoms at positions 2 and 6. This creates significant steric hindrance, preventing the formation of strong intermolecular hydrogen bonds.
-
Result: A sharp, high-frequency band (typically 3500–3550 cm⁻¹ ), resembling a "free" hydroxyl group.
-
-
2,5-Dibromo-4-chlorophenol (Asymmetric): The hydroxyl group has a bromine at position 2 and a hydrogen at position 6. The "open" side at position 6 allows for intermolecular hydrogen bonding between phenol molecules.
-
Result: A broader, lower-frequency band (typically 3300–3450 cm⁻¹ ), characteristic of hydrogen-bonded networks.
-
Region 2: The Fingerprint Region (600–1500 cm⁻¹)
The substitution pattern of the benzene ring dictates the C-H out-of-plane (OOP) bending vibrations.
-
2,5-DBCP (1,2,4,5-Tetrasubstituted):
-
Contains two isolated hydrogens at positions 3 and 6.
-
Marker: A distinct weak-to-medium intensity band in the 860–900 cm⁻¹ range (characteristic of isolated H in 1,2,4,5-systems).
-
-
2,6-DBCP (1,2,4,6-Tetrasubstituted):
-
Contains two isolated hydrogens at positions 3 and 5.
-
Marker: Due to symmetry, the spectral complexity is often reduced. The C-H bending typically appears slightly shifted, often 850–880 cm⁻¹ .
-
-
C-Halogen Stretches:
-
C-Cl Stretch: 700–800 cm⁻¹ (Strong).
-
C-Br Stretch: 500–700 cm⁻¹ (Strong, often multiple bands).
-
Comparative Marker Table
| Spectral Feature | 2,5-Dibromo-4-chlorophenol (Target) | 2,6-Dibromo-4-chlorophenol (Isomer) | 2,4,6-Tribromophenol (Analog) |
| O-H Stretch | Broad, ~3300–3450 cm⁻¹ (Intermolecular H-bonding allowed) | Sharp, ~3500–3550 cm⁻¹ (Sterically hindered/Shielded) | Sharp, ~3500–3550 cm⁻¹ (Sterically hindered) |
| Substitution Pattern | 1,2,4,5-Tetrasubstituted | 1,2,4,6-Tetrasubstituted (Symmetric) | 1,2,4,6-Tetrasubstituted |
| C-H OOP Bending | 860–900 cm⁻¹ (Isolated H)Often weaker intensity | 850–880 cm⁻¹ (Isolated H)Symmetric profile | ~850–870 cm⁻¹ |
| Symmetry | Asymmetric (C1) | Symmetric (C2v effective) | Symmetric (C2v effective) |
| C-Cl Stretch | Present (~750 cm⁻¹) | Present (~750 cm⁻¹) | Absent |
Experimental Protocol: Self-Validating Identification
Objective: Confirm identity of 2,5-DBCP lot with >95% confidence using FTIR.
Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Step-by-Step Workflow:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place a small amount (~5 mg) of the solid sample onto the center of the crystal.
-
Contact Pressure: Apply high pressure using the anvil clamp. Ensure the preview spectrum shows adequate absorbance (peaks between 0.1 – 1.0 A).
-
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Check 1 (O-H Region):
-
Validation Check 2 (Fingerprint):
-
Zoom into 600–900 cm⁻¹.[3]
-
Pass Criteria: Presence of C-Cl band (~750 cm⁻¹) AND C-H isolated wag (~870 cm⁻¹).
-
Fail Criteria: Absence of C-Cl band (Indicates Tribromophenol).
-
Logical Workflow Diagram
Figure 1: Decision tree for the spectroscopic differentiation of 2,5-Dibromo-4-chlorophenol from its primary structural analogs.
References
-
BenchChem. (2025). 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Halogenated Phenols. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Spectroscopy Online. (2023). Halogenated Organics and Their Infrared Spectra. Retrieved from
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds: Substitution Patterns. Retrieved from
-
Royal Society of Chemistry. (2021). Stereoelectronic power of oxygen in control of chemical reactivity (Ortho Effect). Retrieved from
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Comparative Toxicology Guide: 2,5-Dibromo-4-chlorophenol vs. 2,4,6-Trichlorophenol
[2]
Executive Summary
This guide provides a technical comparison between 2,4,6-Trichlorophenol (TCP) , a well-characterized persistent organic pollutant and reference uncoupler, and 2,5-Dibromo-4-chlorophenol (2,5-DB-4-CP) , a specific halogenated phenol derivative.[1][2]
While TCP is widely recognized for its carcinogenicity (IARC Group 2B) and environmental persistence, 2,5-DB-4-CP presents a distinct toxicological profile driven by the physicochemical properties of bromine.[1][2] Theoretical modeling and structure-activity relationship (SAR) analysis suggest that 2,5-DB-4-CP is likely a more potent acute uncoupler of oxidative phosphorylation than TCP due to an optimized pKa/lipophilicity balance, though TCP exhibits greater metabolic stability.[1][2]
Physicochemical Profile & Structure-Activity Relationship (SAR)
The toxicity of halogenated phenols is governed principally by two factors: Lipophilicity (logP) , which dictates membrane penetration, and Acidity (pKa) , which determines the molecule's ability to cycle protons across the inner mitochondrial membrane (protonophore activity).
Comparative Properties Table
| Property | 2,4,6-Trichlorophenol (TCP) | 2,5-Dibromo-4-chlorophenol | Toxicological Implication |
| Structure | 3 Chlorine atoms (Positions 2, 4,[2][3] 6) | 2 Bromines (2, 5), 1 Chlorine (4) | Bromine is larger and more lipophilic than Chlorine.[1][4] |
| Molecular Weight | 197.45 g/mol | ~286.35 g/mol | Heavier halogens generally increase biological half-life.[1][2][4] |
| Lipophilicity (LogP) | ~3.7 | ~3.6 - 4.0 (Predicted) | Both are highly lipophilic, ensuring rapid cellular uptake.[1][4] |
| Acidity (pKa) | ~6.0 | ~7.0 - 7.5 (Estimated) | Critical Differentiator. See Mechanistic Analysis below.[1][2] |
| Ortho-Substitution | Di-ortho (2, 6) | Mono-ortho (2) | Di-ortho substitution shields the hydroxyl group, increasing stability but lowering pKa.[1][2] |
SAR Analysis Diagram
The following diagram illustrates how structural differences dictate the toxicity pathway.[2][4]
Figure 1: Structure-Activity Relationship comparing the ionization and metabolic fate of TCP vs. 2,5-DB-4-CP.
Mechanistic Toxicology
A. Uncoupling of Oxidative Phosphorylation (The Protonophore Cycle)
Both compounds act as protonophores, disrupting ATP synthesis by dissipating the mitochondrial membrane potential (
-
Mechanism: The neutral phenol passes through the inner mitochondrial membrane (IMM), releases a proton in the matrix (alkaline), becomes a phenolate anion, and returns to the intermembrane space (acidic) to pick up another proton.
-
The Comparison:
-
TCP (pKa ~6.0): At physiological pH (7.4), TCP is >95% ionized.[1][4] While the anion is stable, the low concentration of the neutral form limits the "return trip" across the membrane. This can limit its maximum rate of respiration stimulation (RCR).[1][2][4]
-
2,5-DB-4-CP (pKa ~7.2): With a pKa closer to physiological pH, a significant fraction exists in both neutral and ionized forms.[1][2] This allows for faster cycling across the membrane, theoretically making it a more potent acute toxin (lower
for ATP depletion) than TCP.[1]
-
B. Metabolic Activation & Genotoxicity [1][2][4]
-
TCP: The 2,4,6-substitution pattern effectively blocks metabolic hydroxylation at the most reactive sites. This stability contributes to its classification as a persistent pollutant and its carcinogenicity via non-genotoxic mechanisms (e.g., peroxisome proliferation).[1][4]
-
2,5-DB-4-CP: The C6 position (ortho to the hydroxyl) is unsubstituted.[2] Cytochrome P450 enzymes can hydroxylate this position to form a catechol, which can oxidize to a reactive quinone .[1][2] This redox cycling generates Reactive Oxygen Species (ROS), adding oxidative stress to the uncoupling toxicity.[1]
Experimental Protocols (Self-Validating Systems)
To empirically verify the comparative toxicity, the following protocols utilize internal controls to ensure data integrity.
Protocol 1: Mitochondrial Membrane Potential Assay (JC-1)
Validates the uncoupling mechanism.
-
Cell Seeding: Seed HepG2 cells (1.5 x 10^4/well) in 96-well black plates. Culture for 24h.
-
Treatment:
-
Staining: Incubate with JC-1 dye (2 µM) for 30 min at 37°C.
-
Measurement: Wash cells 2x with PBS.[1][2][4] Measure fluorescence:
-
Validation: The Ratio (590/530) indicates
.[1][2][4] A decrease in ratio confirms uncoupling.[1][2]
Protocol 2: Respirometry Stress Test (Seahorse Assay)
Distinguishes between electron transport chain (ETC) inhibition and uncoupling.[1]
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Oligomycin Injection (1 µM): Inhibits ATP synthase.[1][2][4]
-
Test Compound Injection: Inject TCP or 2,5-DB-4-CP.[1][2][4]
-
Rotenone/Antimycin A: Shut down ETC to determine non-mitochondrial respiration.
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for classifying mitochondrial toxicants.
Comparative Data Summary (Predicted vs. Literature)
The following data consolidates known values for TCP and predicted values for 2,5-DB-4-CP based on QSAR principles for halogenated phenols.
| Endpoint | 2,4,6-Trichlorophenol | 2,5-Dibromo-4-chlorophenol | Notes |
| Acute Oral LD50 (Rat) | ~820 mg/kg | Estimated: 400–600 mg/kg | Brominated phenols are often more toxic acutely due to higher lipophilicity.[1][2] |
| EC50 (Vibrio fischeri) | ~2.5 mg/L | Estimated: < 1.0 mg/L | Bacterial bioluminescence is highly sensitive to uncouplers.[1][2][4] |
| Mitochondrial Uncoupling | Effective at 10–50 µM | Likely effective at 1–10 µM | Lower concentration needed due to optimal pKa.[1][2][4] |
| Carcinogenicity | Group 2B (Possible Human) | Not Classified (Data Gap) | Likely mutagenic potential if metabolic activation occurs at C6.[1][4] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84813839, 2,5-Dibromo-4-chlorophenol.[1][2][4] Link[1]
-
World Health Organization (WHO). Chlorophenols: Environmental Health Criteria 93.[1][2][4] Geneva: WHO.[1][2] (Defines TCP toxicity standards). Link
-
Schultz, T. W., & Riggin, G. W. (1985).[1][4][5] Predictive correlations for the toxicity of alkyl- and halogen-substituted phenols. Toxicology Letters, 25(1), 47-54.[1][2][5] (Foundation for QSAR predictions used in this guide). Link
-
Terada, H. (1990).[1][2][4] Uncouplers of oxidative phosphorylation.[1][2][4][6] Environmental Health Perspectives, 87, 213–218.[1][4] (Mechanistic basis for protonophore cycling). Link
-
Michałowicz, J., & Duda, W. (2007).[1][4] Phenols – Sources and Toxicity.[1][2][4][7][8] Polish Journal of Environmental Studies, 16(3), 347-362.[1][2][4][8] Link
Sources
- 1. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archive.epa.gov [archive.epa.gov]
- 3. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Profile and Risk Assessment: Understanding the "Why"
As a Senior Application Scientist, I understand that excellence in the lab extends beyond groundbreaking discoveries to encompass the rigorous, safety-critical protocols that protect our researchers and the environment. The proper disposal of hazardous chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,5-Dibromo-4-chlorophenol, a halogenated phenol requiring meticulous management due to its inherent hazards. Our approach is grounded in the principles of causality—understanding why each step is critical—to foster a culture of safety and compliance in your laboratory.
Before handling any chemical, a thorough understanding of its risk profile is paramount. 2,5-Dibromo-4-chlorophenol is a hazardous substance whose risks necessitate the stringent protocols outlined in this guide.[1] Its primary dangers include toxicity upon ingestion, irritation to skin and eyes, and significant, long-term adverse effects on aquatic ecosystems.[1][2][3][4][5][6]
Table 1: GHS Hazard and Safety Profile for 2,5-Dibromo-4-chlorophenol
| Identifier | Information | Source(s) |
| GHS Pictograms |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | GHS Classification |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [2][3][4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [2][4][7] |
| UN Number | UN 2020 (for Chlorophenols, solid) | [2] |
The causality behind these classifications is clear: the halogenated aromatic structure of 2,5-Dibromo-4-chlorophenol makes it persistent and toxic.[6] Its disposal requires a pathway that can break down this stable structure without releasing harmful byproducts into the environment. Therefore, direct disposal into sanitary sewer systems or standard landfills is strictly prohibited .[1][4][8]
Core Principles of Halogenated Waste Management
Effective disposal is built on a foundation of sound waste management principles within the laboratory. These practices not only ensure safety but also streamline the disposal process.
-
The Principle of Segregation: This is the most critical step in hazardous waste management. Halogenated organic compounds, like 2,5-Dibromo-4-chlorophenol, must be collected in a waste stream separate from non-halogenated organic waste.[9][10][11] The reason for this is logistical and chemical: the ultimate disposal method, high-temperature incineration, requires different conditions and flue-gas scrubbing technologies to neutralize the acidic gases (HCl, HBr) produced from halogens.[7][8] Mixing waste streams complicates and increases the cost of this final destruction.
-
The Principle of Containment: All chemical waste must be stored in appropriate containers that are compatible with the material.[12][13][14] For 2,5-Dibromo-4-chlorophenol, this means a clearly labeled, sealable, and leak-proof container, preferably the original manufacturer's container or a new container known to be compatible (e.g., glass or appropriate plastic).[14][15] The container must be kept closed except when adding waste.[7]
-
The Principle of Source Reduction: The most environmentally sound approach to waste is to minimize its generation.[11][15] This includes practices like ordering only the necessary quantities of chemicals, maintaining a detailed chemical inventory to avoid duplicate purchases, and designing experiments to use smaller scales.[10][11]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and handling of 2,5-Dibromo-4-chlorophenol waste within the laboratory.
Step 1: Personal Protective Equipment (PPE) Selection Before handling the chemical or its waste, ensure proper PPE is worn.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile gloves).[7] Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Use chemical splash goggles or a full-face shield.[3]
-
Body Protection: A fully buttoned lab coat is mandatory.
-
Work Area: All handling of solid 2,5-Dibromo-4-chlorophenol and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Step 2: Waste Container Preparation
-
Select a compatible waste container that is clean, in good condition, and has a secure, tight-fitting lid.[13][14]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.
-
Using a permanent marker, write the full chemical name, "2,5-Dibromo-4-chlorophenol," and list all other components of the waste stream (e.g., solvents). Clearly indicate that this is a "Halogenated Organic Waste" stream.
Step 3: Waste Collection Protocol
-
Solid Waste: Place pure 2,5-Dibromo-4-chlorophenol waste, along with any contaminated items like weighing paper or paper towels, directly into the designated solid waste container.[9][15]
-
Liquid Waste: Solutions containing 2,5-Dibromo-4-chlorophenol should be collected in a designated liquid halogenated waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips) heavily contaminated with the compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone), with the rinsate being collected as halogenated liquid waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[14]
-
Segregate the halogenated waste container from incompatible materials, particularly strong bases and oxidizing agents.[14]
Step 5: Emergency Procedures for Spills
-
Minor Spill (<10 g):
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1][16][17]
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1][16]
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area with soap and water.
-
Major Spill (>10 g):
The Final Disposal Pathway
Once the waste container is full, it begins its journey out of the laboratory. The following diagram illustrates the validated workflow for ensuring compliant and safe disposal.
Caption: Waste Management Workflow for 2,5-Dibromo-4-chlorophenol.
This workflow culminates in the most effective and environmentally responsible method for destroying halogenated phenols: high-temperature incineration . This process is conducted at a licensed chemical destruction plant where the high temperatures can break the stable aromatic rings and carbon-halogen bonds.[7][9] The resulting acidic gases are then neutralized by a flue gas scrubbing system, preventing their release into the atmosphere.[7] This self-validating system ensures that the hazardous material is fully destroyed in a compliant and controlled manner.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research by managing its byproducts with the same level of precision as your experiments.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]
-
ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Unknown Source. (n.d.). Waste Bromine Disposal Procedures.
-
CPAchem Ltd. (2023). Safety data sheet: 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (2025). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
- Unknown Source. (n.d.). Chamberland SOP Working with Bromine.
-
ACS Omega. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. acewaste.com.au [acewaste.com.au]
- 11. iip.res.in [iip.res.in]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ptb.de [ptb.de]
- 14. vumc.org [vumc.org]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
